molecular formula C7H13FN2 B8407404 5-Fluoro-7-methyl-2,7-diazabicyclo[3.3.0]octane

5-Fluoro-7-methyl-2,7-diazabicyclo[3.3.0]octane

Cat. No.: B8407404
M. Wt: 144.19 g/mol
InChI Key: PTFSLYWZOWDDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-7-methyl-2,7-diazabicyclo[3.3.0]octane is a useful research compound. Its molecular formula is C7H13FN2 and its molecular weight is 144.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13FN2

Molecular Weight

144.19 g/mol

IUPAC Name

3a-fluoro-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C7H13FN2/c1-10-4-6-7(8,5-10)2-3-9-6/h6,9H,2-5H2,1H3

InChI Key

PTFSLYWZOWDDPV-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C(C1)(CCN2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

11 g (43.7 mmol, 93% pure) of 2-benzyl-5-fluoro 7-methyl-2,7-diazabicyclo[3.3.0]octane in 100 ml of ethanol are hydrogenated at 100° C. and 100 bar on 2 g of palladium-active carbon (10% Pd). The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Name
2-benzyl-5-fluoro 7-methyl-2,7-diazabicyclo[3.3.0]octane
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

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